2-(2-Hydroxyphenyl)-2-oxoacetaldehyde
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Overview
Description
2-(2-Hydroxyphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a hydroxyphenyl group attached to an oxoacetaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-2-oxoacetaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with glyoxylic acid. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. For instance, the reaction can be performed in an aqueous medium with a base such as sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)-2-oxoacetaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT), leading to the formation of different tautomers. This process is influenced by the solvent environment and can result in unique photophysical properties . Additionally, the compound’s ability to form hydrogen bonds and participate in charge transfer interactions plays a crucial role in its reactivity and biological activities .
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)-2-oxoacetaldehyde can be compared with other similar compounds such as:
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzimidazole
- 2-(2-Hydroxyphenyl)benzothiazole
These compounds share structural similarities but differ in their heterocyclic moieties. The presence of different heteroatoms (oxygen, nitrogen, sulfur) in the ring structure imparts distinct chemical and physical properties to each compound. For instance, 2-(2-Hydroxyphenyl)benzoxazole exhibits dual fluorescence properties, making it useful in photophysical studies . In contrast, 2-(2-Hydroxyphenyl)benzimidazole and 2-(2-Hydroxyphenyl)benzothiazole have been studied for their potential biological activities .
Properties
Molecular Formula |
C8H6O3 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H6O3/c9-5-8(11)6-3-1-2-4-7(6)10/h1-5,10H |
InChI Key |
CFSVWTAGZWCTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=O)O |
Origin of Product |
United States |
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